molecular formula C9H20N2O B1265562 Urea, N,N'-bis(1,1-dimethylethyl)- CAS No. 5336-24-3

Urea, N,N'-bis(1,1-dimethylethyl)-

Cat. No. B1265562
CAS RN: 5336-24-3
M. Wt: 172.27 g/mol
InChI Key: WSABLXKFAPKFSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Urea, N,N'-bis(1,1-dimethylethyl)-, has been explored through various methods. One notable approach involves the catalyzed synthesis of 2,2'-arylmethylene bis derivatives by urea via condensation reactions, offering advantages like high yields, environmental friendliness, and simple work-up procedures (Ji-tai Li et al., 2012). Additionally, the synthesis of urea and thiourea derivatives of bis(dimethyl-phosphinoylmethyl)-amine has been reported, expanding the chemical repertoire of urea derivatives (V. Lachkova et al., 2002).

Molecular Structure Analysis

The molecular structure of Urea, N,N'-bis(1,1-dimethylethyl)-, and its derivatives reveals interesting features. For instance, N,N'-Bis(2,3,7,8,12,13,17,18-octaethylporphyrin-5-yl)urea exhibits cis-trans conformational switching depending on solvent properties, showing the adaptability of urea derivatives to different chemical environments (Mio Matsumura et al., 2013).

Chemical Reactions and Properties

Several studies have highlighted the chemical reactions and properties of Urea, N,N'-bis(1,1-dimethylethyl)-, derivatives. For example, bis-ureas have been synthesized and shown to form supramolecular polymers in organic solvents, indicating their potential for creating complex chemical structures through self-association (V. Simic et al., 2003).

Physical Properties Analysis

The physical properties of Urea, N,N'-bis(1,1-dimethylethyl)-, derivatives have been explored in various contexts. The study of crystalline bis-urea nanochannel architectures tailored for single-file diffusion studies demonstrates the unique physical characteristics of these compounds, such as their ability to form one-dimensional nanochannels (C. Bowers et al., 2015).

Chemical Properties Analysis

The chemical properties of Urea, N,N'-bis(1,1-dimethylethyl)-, and its derivatives have been thoroughly investigated. Research on the synthesis and study of N,N' - hexamethylene bis- derivatives highlights the reactivity of NH reaction centers in these compounds, offering insights into their chemical behavior and potential applications (Holboyev Yusufjon Khakimovich et al., 2022).

Scientific Research Applications

Thermodynamic Properties

Urea derivatives, including N,N'-bis(1,1-dimethylethyl)-urea, have been extensively studied for their thermodynamic properties. For instance, research has demonstrated the heat capacities and enthalpies of phase transitions for urea and various alkyl derivatives, which are crucial in understanding their behavior in different temperature conditions (Kabo et al., 1995).

Vapor Pressure and Enthalpy of Sublimation

The vapor pressure and enthalpy of sublimation for urea derivatives have also been a subject of study. This research is significant in applications like material science and industrial processes where the volatility and thermal stability of substances are crucial (Zaitsau et al., 2003).

Conformational Switching

Research on N,N'-bis(porphyrinyl)urea shows solvent-dependent cis-trans conformational switching, indicating potential applications in molecular switching and sensing technologies (Matsumura et al., 2013).

Organometallic Reactions

The use of urea derivatives in organometallic reactions has been explored, where they act as intermediates or reagents. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been used as a carbonyl dication equivalent in synthesizing unsymmetrical ketones, which are valuable in chemical synthesis (Whipple & Reich, 1991).

Supramolecular Chemistry

Urea derivatives are key in supramolecular chemistry, forming structures like gelators and polymers. For instance, bis(urea)s based on certain spacers have been shown to be effective low molecular weight gelators (Smith et al., 2022). N,N'-Dialkylureas are precursors in supramolecular polymers, especially in nonpolar solvents (Boileau et al., 2000).

Hydrogen Bonding Interactions

The hydrogen bonding interactions of urea derivatives have implications in molecular self-assembly and material science. For example, N,N'-dimethylurea derivatives have been shown to enhance the formation of triply hydrogen-bonded complexes (Kagechika et al., 1996).

Solvent Effects in Gelation

Research on the gelation ability of urea compounds in different solvents provides insights into their potential applications in material science and drug delivery systems (Meng et al., 2013).

Spectroscopic Studies

Spectral studies of urea analogs, like N-N'-dimethylethylene urea, reveal their potential in various fields, including pharmaceuticals and material science. These studies encompass FT-IR, FT-Raman, and UV-VIS methods, providing deep insights into the molecular structure and interactions of these compounds (2021).

properties

IUPAC Name

1,3-ditert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABLXKFAPKFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201519
Record name Urea, N,N'-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N,N'-bis(1,1-dimethylethyl)-

CAS RN

5336-24-3
Record name N,N'-Bis(1,1-dimethylethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-Butylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(1,1-dimethylethyl)urea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7ZU2UHY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HH Alhassan, LA Al-Keridis, H Ayub, FO Alenazy… - Heliyon, 2023 - cell.com
Fruit of Carissa opaca Stapf ex Haines (C. opaca) is a feed additive and is commonly used against cardiac dysfunction, fever, asthma, diarrhea, gastrointestinal ailments, and skin …
Number of citations: 6 www.cell.com
C Peng, W Feng, Y Zhang, S Guo, Z Yang, X Liu… - Energy, 2021 - Elsevier
The main components of municipal solid waste (MSW) include food waste (FW) and polyvinyl chloride (PVC), which present an opportunity to convert energy or value-added products …
Number of citations: 23 www.sciencedirect.com

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